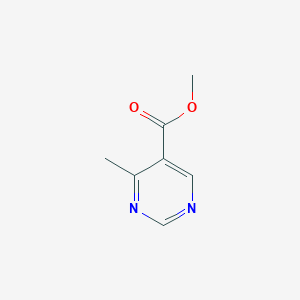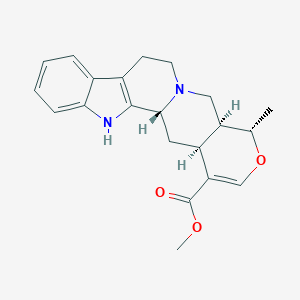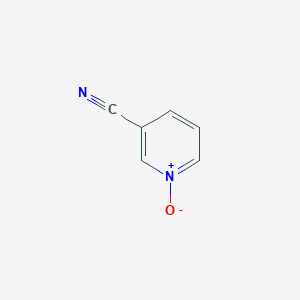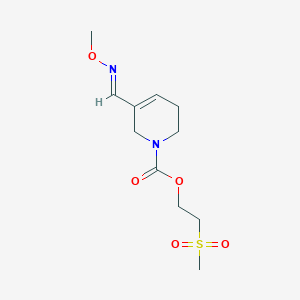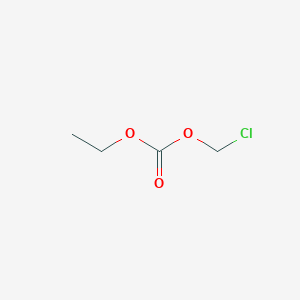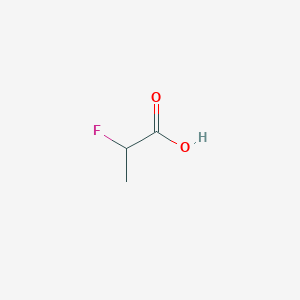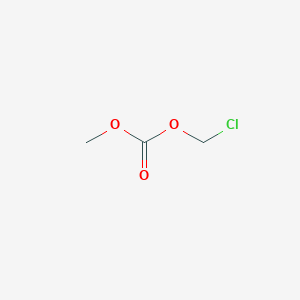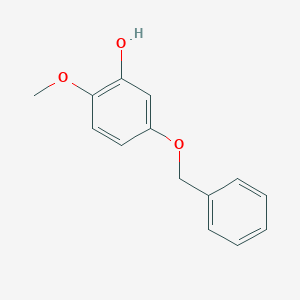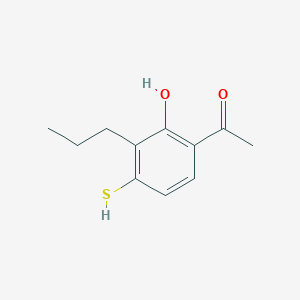
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one
概要
説明
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one, also known as HPSE, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has gained attention due to its ability to inhibit the enzymatic activity of heparanase, an endoglycosidase that cleaves heparan sulfate chains in the extracellular matrix, leading to the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis.
作用機序
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one inhibits the enzymatic activity of heparanase by binding to its active site, thereby preventing the cleavage of heparan sulfate chains in the extracellular matrix. This leads to the inhibition of the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
生化学的および生理学的効果
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have several biochemical and physiological effects. The inhibition of heparanase activity by 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
実験室実験の利点と制限
The advantages of using 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one in lab experiments include its ability to selectively inhibit heparanase activity, its low toxicity, and its ability to inhibit the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis. However, the limitations of using 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one in lab experiments include its low solubility in water, its low stability in solution, and the difficulty in synthesizing large quantities of pure 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one.
将来の方向性
There are several future directions for the research on 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one. One direction is to develop more potent and selective inhibitors of heparanase activity that can be used in clinical trials for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate the potential of 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one as a drug delivery system for targeted therapy. Moreover, the development of imaging agents that can detect heparanase activity in vivo could provide a non-invasive tool for the diagnosis and monitoring of cancer and other diseases. Finally, the identification of novel signaling pathways that are regulated by heparanase could provide new targets for drug discovery.
科学的研究の応用
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. The inhibition of heparanase activity by 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
特性
CAS番号 |
74891-64-8 |
|---|---|
製品名 |
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one |
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC名 |
1-(2-hydroxy-3-propyl-4-sulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-10(14)6-5-8(7(2)12)11(9)13/h5-6,13-14H,3-4H2,1-2H3 |
InChIキー |
MTPPIDLUKJRAPM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)S |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)S |
同義語 |
2-Hydroxy-4-mercapto-3-propylacetophenone |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

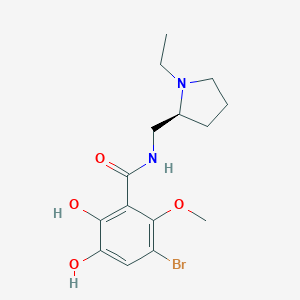
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
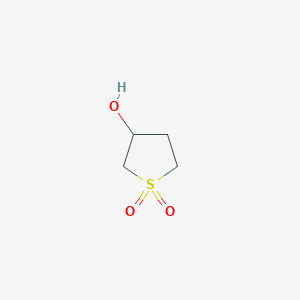
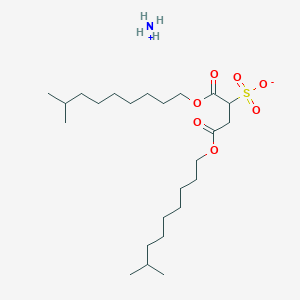
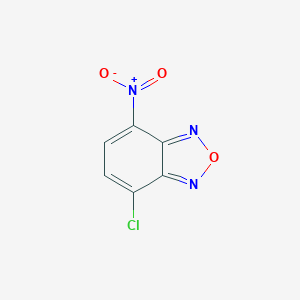
![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)
